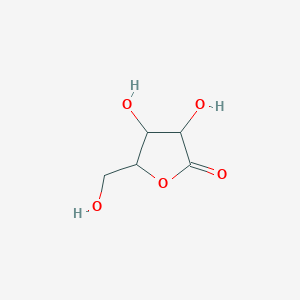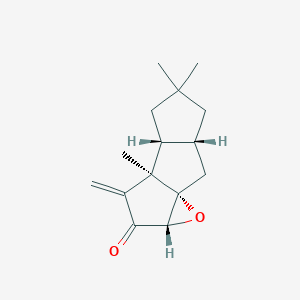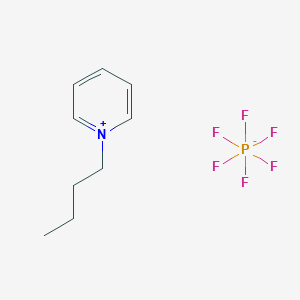
1-Butylpyridinium Hexafluorophosphate
Übersicht
Beschreibung
1-Butylpyridinium Hexafluorophosphate is a chemical compound with the molecular formula C9H14F6NP and a molecular weight of 281.18 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 1-Butylpyridinium Hexafluorophosphate consists of a butylpyridinium cation and a hexafluorophosphate anion . The exact structural details would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
1-Butylpyridinium Hexafluorophosphate is a solid at 20°C . . It has a melting point of 73.0 to 77.0°C and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Impact : Swatloski, Holbrey, and Rogers (2003) identified 1-Butyl-3-methylimidazolium fluoride hydrate as a decomposition product of 1-butyl-3-methylimidazolium hexafluorophosphate, emphasizing the importance of treating ionic liquids with care due to their potentially hazardous properties and unknown toxicity, especially when considered as 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).
Flame-Retarding Additive in Lithium-Ion Batteries : Choi et al. (2011) demonstrated that 1-Butyl-1-methylpyrrolidinium hexafluorophosphate (BMP-PF6) can act as a flame-retarding additive in lithium-ion batteries, improving safety without compromising the battery's cycling performance (Choi et al., 2011).
Ionic Liquid in Energy Storage : Diaw et al. (2005) investigated ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate for potential application in energy storage devices such as batteries and supercapacitors (Diaw et al., 2005).
Living Radical Polymerisation : Carmichael et al. (2000) used 1-butyl-3-methylimidazolium hexafluorophosphate as a solvent for the copper(I) mediated living radical polymerization of methyl methacrylate, achieving enhanced reaction rates and narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).
Electrochemical Detection of Dopamine : Sun et al. (2012) developed a carbon ionic liquid electrode (CILE) using 1-butylpyridinium hexafluorophosphate for the electrochemical detection of dopamine, demonstrating its improved electrochemical performance and conductivity (Sun et al., 2012).
Safety And Hazards
1-Butylpyridinium Hexafluorophosphate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Eigenschaften
IUPAC Name |
1-butylpyridin-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.F6P/c1-2-3-7-10-8-5-4-6-9-10;1-7(2,3,4,5)6/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMFVASPBJWPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047932 | |
| Record name | 1-Butylpyridinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium Hexafluorophosphate | |
CAS RN |
186088-50-6 | |
| Record name | 1-Butylpyridinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butylpyridinium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




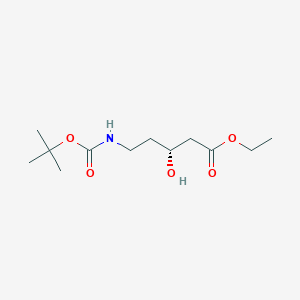

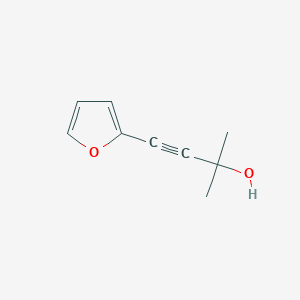

![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
